![molecular formula C10H15N B2468382 Benzeneethanamine, alpha-ethyl-, (alphaR)- CAS No. 30543-89-6](/img/structure/B2468382.png)
Benzeneethanamine, alpha-ethyl-, (alphaR)-
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Overview
Description
“Benzeneethanamine, alpha-ethyl-, (alphaR)-” is a chemical compound with the molecular formula C11H17N . It is also known by other names such as Phenethylamine, N,α,α-trimethyl-; ω-Phenyl-tert-butyl-methylamine; Mephine; N,α,α-Trimethyl-β-phenethylamine; N,α,α-Trimethylphenethylamine; Vialin; Wyamine; Mefenterdrin; Mefentermin; Mephenterdrine; Mephenterdrinum; Mephetedrine; 2-Methylamino-2-methyl-1-phenylpropane; 2-Methyl-2-methylamino-1-phenylpropane; N-Methyl-ω-phenyl-t-butylamine; N,α,α-Trimethylbenzeneethanamine; WY-585; Wyfentermina; N-Methyl-ω-phenyl-tert-butylamine; N-Methylphentermine; Mephentermine .
Molecular Structure Analysis
The molecular structure of “Benzeneethanamine, alpha-ethyl-, (alphaR)-” consists of a benzene ring attached to an ethanamine group, which is further substituted with an alpha-ethyl group . The molecular weight of the compound is 163.2594 .Scientific Research Applications
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Impact on Fruits and Vegetables
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Groundwater Pollutant Potential
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Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide (BTA) structures, due to their simple structure and self-assembly behavior, are utilized in nanotechnology, polymer processing, and biomedical applications. The versatility of BTAs stems from their ability to form one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, highlighting the adaptability of this supramolecular building block (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
Target of Action
The primary target of (2R)-1-PHENYLBUTAN-2-AMINE, also known as Benzeneethanamine, alpha-ethyl-, (alphaR)-, is the N-methyl-D-aspartate receptor (NMDAR) on GABAergic interneurons . This compound also interacts with adenosine A1 receptors, which are almost exclusively expressed at nerve terminals .
Mode of Action
(2R)-1-PHENYLBUTAN-2-AMINE interacts with its targets by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . Furthermore, this compound reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .
Biochemical Pathways
The action of (2R)-1-PHENYLBUTAN-2-AMINE affects several biochemical pathways. It reduces P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling . This compound also influences the glutamate-gated chloride channel (GluCl) allosteric modulators pathway .
Result of Action
The molecular and cellular effects of (2R)-1-PHENYLBUTAN-2-AMINE’s action include a reduction in glutamate release and a decrease in presynaptic activity . These effects contribute to its rapid antidepressant action .
properties
IUPAC Name |
(2R)-1-phenylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQWLOHKZENDW-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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